1,8-Dinitronaphthalene-2,7-diamine
Description
Properties
CAS No. |
90920-48-2 |
|---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1,8-dinitronaphthalene-2,7-diamine |
InChI |
InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2 |
InChI Key |
JESSNTCDPLEUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Historical Context and Structural Considerations
1,8-Dinitronaphthalene-2,7-diamine features two nitro groups at the 1- and 8-positions and amine groups at the 2- and 7-positions on the naphthalene backbone. The compound’s synthesis is challenging due to competing reactivity of nitro and amine groups under nitration and reduction conditions. Early work by Hodgson et al. (1945) established foundational nitration protocols for naphthalene derivatives, while modern approaches leverage protective group chemistry and continuous-flow systems.
Primary Synthetic Routes
Nitration of Protected 2,7-Diaminonaphthalene
Step 1: Synthesis of 2,7-Diaminonaphthalene
2,7-Diaminonaphthalene is obtained via reduction of 2,7-dinitronaphthalene using tin(II) chloride in hydrochloric acid and acetic acid. This method, adapted from Nielsen et al., achieves a 79% yield.
Step 2: Protection of Amine Groups
Bis(4-methylbenzenesulfonamide) protection is critical to prevent undesired side reactions during nitration. The diamine is treated with 4-methylbenzenesulfonyl chloride in pyridine, yielding the protected derivative in 93% efficiency.
Step 3: Regioselective Dinitration
Nitration of the protected diamine with fuming nitric acid (HNO₃) and sodium nitrite (NaNO₂) at 40–100°C introduces nitro groups at the 1- and 8-positions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonamide groups directing nitration to the para positions relative to the amine functionalities. This step achieves 65% yield.
Step 4: Deprotection
Deprotection with boron tribromide (BBr₃) in dichloromethane restores the free amines, yielding this compound in 88% purity.
Table 1: Summary of Protective Group Strategy
Direct Nitration-Amination Sequence
Step 1: Microchannel Nitration of Naphthalene
Continuous-flow microchannel reactors enable precise control over the nitration of naphthalene. Using a 1:3–1:8 molar ratio of naphthalene to HNO₃ at 40–100°C, 1,8-dinitronaphthalene is synthesized in 85–90% yield.
Step 2: Electrophilic Amination
Amination at the 2- and 7-positions is achieved via Ullmann coupling using copper(I) oxide and ethanol. This method, though less efficient (37.5–68.2% yield), avoids protective group requirements.
Table 2: Microchannel Nitration Parameters
| Parameter | Value | Reference |
|---|---|---|
| Naphthalene:HNO₃ ratio | 1:3–1:8 | |
| Temperature | 40–100°C | |
| Residence time | 50–100 s | |
| Yield | 85–90% |
Mechanistic and Kinetic Insights
Chemical Reactions Analysis
Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.
Oxidation: The compound can be oxidized, leading to the formation of quinones.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Oxidation: Naphthoquinones.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used
Scientific Research Applications
1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, such as Solvent Orange 60.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between 1,8-Diaminonaphthalene and related naphthalene derivatives:
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: 1,8-Diaminonaphthalene’s derivatives exhibit potent antimicrobial activity, with compound 2 (pyrrolo[1,5-a]perimidine) showing IR bands indicative of tautomeric hydroxyl groups (ν 3387–3438 cm⁻¹) and carbonyl functionality (ν 1656 cm⁻¹) .
- Market Trends: Consumption data for 1,8-Diaminonaphthalene spans 200+ countries, with projections extending to 2046, highlighting its sustained industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
